molecular formula C21H16N6O5S B11703070 4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide

Cat. No.: B11703070
M. Wt: 464.5 g/mol
InChI Key: NIRKYHSIGBUXPH-UHFFFAOYSA-N
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Description

4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the attachment of the sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. These interactions can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness

4-{2-[(4Z)-1-(4-NITROPHENYL)-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrazole ring, nitrophenyl group, and sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16N6O5S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[[2-(4-nitrophenyl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C21H16N6O5S/c22-33(31,32)18-12-6-15(7-13-18)23-24-20-19(14-4-2-1-3-5-14)25-26(21(20)28)16-8-10-17(11-9-16)27(29)30/h1-13,25H,(H2,22,31,32)

InChI Key

NIRKYHSIGBUXPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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